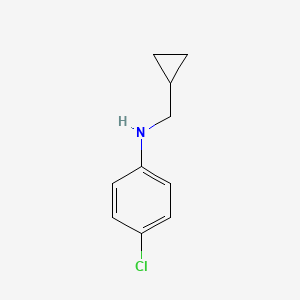

4-Chloro-N-(cyclopropylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMRFDUZTOOYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-N-(cyclopropylmethyl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-(cyclopropylmethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a chlorophenyl group and a cyclopropylmethyl amine, presents a unique combination of lipophilicity, conformational rigidity, and metabolic stability, making it a valuable scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound and its hydrochloride salt, compiled to assist researchers in its effective utilization.

Chemical Identity and Physical Properties

While the hydrochloride salt of this compound is commercially available and well-documented, a specific CAS registry number for the free base is not consistently reported in publicly accessible databases. For clarity, this guide provides information for both the free base and its hydrochloride salt.

The molecular structure of this compound consists of a 4-chloroaniline core N-substituted with a cyclopropylmethyl group.

Table 1: Chemical Identifiers and Physical Properties

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N |

| Molecular Weight | 181.66 g/mol (Calculated) | 218.12 g/mol |

| CAS Number | Not definitively assigned in public databases. | 1785761-10-5[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine.[2]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a general procedure for the synthesis of this compound from 1-bromo-4-chlorobenzene and cyclopropylmethanamine.

Materials:

-

1-bromo-4-chlorobenzene

-

Cyclopropylmethanamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chlorobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

-

Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).

-

Amine Addition: Add cyclopropylmethanamine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as the final product.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is crucial for achieving high catalytic activity and efficiency in the C-N bond formation. XPhos is an electron-rich and sterically hindered biarylphosphine ligand that promotes the challenging coupling of aryl chlorides.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the setup and reaction is essential for optimal yields.

Workflow Diagram

Caption: Palladium-catalyzed synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, typically as two doublets. The cyclopropylmethyl group would exhibit complex multiplets for the methine and methylene protons of the cyclopropyl ring and a doublet for the methylene group attached to the nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The cyclopropylmethyl group would show signals for the methine and methylene carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching.

Reactivity and Potential Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the secondary amine allows for further functionalization, while the chlorophenyl and cyclopropylmethyl moieties can be optimized for target binding and pharmacokinetic properties.

The cyclopropylmethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and potency.[3] The chloro-substituent on the aniline ring can influence the electronic properties of the molecule and provide a site for further synthetic transformations.

While specific, large-scale applications of this compound are not widely documented, its structural motifs are present in compounds investigated for a range of biological activities. The broader class of chloroanilines are utilized as intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[4]

Safety and Handling

As with all chemical reagents, this compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for chemical synthesis, offering a combination of structural features that are attractive for the development of new chemical entities. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support its use in research and development.

References

-

ChemExpress. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-bis[(4-methoxyphenyl)methyl]aniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylbenzenamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]

- He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433.

-

Chemsrc. (n.d.). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Retrieved from [Link]

- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100155.

-

ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]

-

ChemExpress. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

The N-Substituted Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the N-Substituted Aniline Core

The N-substituted aniline moiety, a deceptively simple chemical scaffold, represents a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of biologically active compounds underscores its remarkable versatility as a pharmacophore.[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by N-substituted aniline derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory potential. As a senior application scientist, the narrative that follows is designed to bridge theoretical knowledge with practical, field-proven insights, emphasizing the causal relationships that underpin experimental design and data interpretation. We will explore the nuanced structure-activity relationships (SAR), mechanisms of action, and the state-of-the-art methodologies employed to elucidate the therapeutic promise of these fascinating molecules.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted aniline derivatives have emerged as a rich source of novel anticancer agents, demonstrating efficacy against a spectrum of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanisms of Action and Key Signaling Pathways

A significant number of N-substituted aniline derivatives exert their anticancer effects through the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling and are frequently mutated or overexpressed in cancer. For instance, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor cell growth and survival.[3] Inhibition of these kinases can disrupt downstream signaling cascades, such as the ERK and AKT pathways, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor progression.[3]

Furthermore, some benzothiazole aniline (BTA) derivatives have shown selective cytotoxicity against various cancer cell lines, including ovarian, colon, and renal cancers.[4] While the precise hormonal dependency is not always clear, their antitumor activity is well-documented, with some derivatives even progressing to clinical trials.[4] Phenylacetamide derivatives, which incorporate an N-substituted aniline moiety, have also demonstrated antiproliferative effects on leukemia, prostate, and breast carcinoma cell lines.[2]

Below is a conceptual representation of a common signaling pathway targeted by N-substituted aniline kinase inhibitors.

Caption: Generalized signaling pathway illustrating the inhibition of receptor tyrosine kinases by N-substituted aniline derivatives, leading to the disruption of downstream pro-survival and proliferative signals.

B. Quantitative Assessment of Anticancer Potency

The in vitro anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

| Compound Class | Target Cell Line(s) | Reported IC50 Range | Reference |

| 2-Substituted Aniline Pyrimidines | Mer Kinase | 8.1–462 nM | [3] |

| 2-Substituted Aniline Pyrimidines | c-Met Kinase | 144.0–8897.0 nM | [3] |

| N-(substituted)-4-methyl anilines | Tubulin Aromatase | 157.3 pg/mL (for most potent) | [5] |

| 2-Furyl Substituted Anilines | Breast (MCF-7), Lung (H-460), CNS (SF-268) | Activity reported, specific IC50 not provided | [6] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the N-substituted aniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.

-

Solubilization of Formazan: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. This step is not necessary for the MTS assay.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. N-substituted aniline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]

A. Spectrum of Activity and Structure-Activity Relationships

The antimicrobial efficacy of N-substituted anilines is highly dependent on the nature and position of the substituents on both the aniline and the N-aryl rings. For example, the introduction of trifluoromethyl groups has been shown to enhance antibacterial activity.[9] Certain N-benzylideneaniline derivatives have exhibited in vitro antibacterial activity comparable to standard antibiotics like Penicillin, particularly against Gram-negative bacteria such as Escherichia coli.[10] Furthermore, many of these derivatives have also shown significant antifungal potential.[10][11]

The lipophilicity of the molecule, which is influenced by the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[12] Structure-activity relationship (SAR) studies have shown that increasing the aromaticity of the substituents can enhance lipophilicity.[12]

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The presence or absence of microbial growth is determined visually or by a spectrophotometer after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the N-substituted aniline derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[13] N-substituted aniline derivatives have been investigated for their potential to modulate inflammatory responses.

A. Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives have also been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator.[15]

B. Experimental Protocol: In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to screen for anti-inflammatory activity.[14]

1. Inhibition of Protein Denaturation Assay:

Principle: Denaturation of proteins is a well-documented cause of inflammation.[16] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA.

-

Induction of Denaturation: Induce denaturation by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time.

-

Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer. A decrease in turbidity indicates inhibition of protein denaturation.

-

Data Analysis: Calculate the percentage of inhibition and compare it to a standard anti-inflammatory drug like aspirin.[16][17]

2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[18] The release of lysosomal enzymes is a key event in the inflammatory response. This assay measures the ability of a compound to protect red blood cells from hypotonicity-induced hemolysis.

Step-by-Step Methodology:

-

Preparation of HRBC Suspension: Prepare a suspension of human red blood cells in a buffered saline solution.

-

Treatment: Incubate the HRBC suspension with the test compound at various concentrations.

-

Induction of Hemolysis: Induce hemolysis by adding a hypotonic solution.

-

Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Calculate the percentage of membrane stabilization and compare it to a standard drug like diclofenac sodium.

Caption: A streamlined workflow for the discovery and initial evaluation of biologically active N-substituted aniline derivatives.

IV. Conclusion and Future Directions

The N-substituted aniline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The insights provided in this guide highlight the importance of a multidisciplinary approach, integrating synthetic chemistry, in vitro pharmacology, and mechanistic studies, to unlock the full potential of these versatile molecules. Future research should focus on leveraging computational tools for in silico screening and rational design to enhance the potency and selectivity of N-substituted aniline derivatives. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for their successful translation into clinical candidates. The journey from a promising hit in an in vitro assay to a life-saving drug is long and arduous, but the remarkable chemical tractability and biological promiscuity of the N-substituted aniline core ensure its enduring legacy in the ongoing quest for new medicines.

References

-

Kowalska, P., Bąk, A., & Bębenek, E. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 15(11), 1369. [Link]

-

Maiti, D., & Baidya, M. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry. [Link]

-

Asif, M. (2015). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. ResearchGate. [Link]

-

Unknown. (2017). Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

-

Asif, M. (2018). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

-

Douglas, J. T., & Weaver, J. D. (2019). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 10(1), 8–11. [Link]

-

Wikipedia contributors. (2024, January 16). Benzene. In Wikipedia, The Free Encyclopedia. [Link]

-

Kim, J. Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5130. [Link]

-

Asif, M. (2015). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. ResearchGate. [Link]

-

Kouznetsov, V. V., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry, 16(2), 794–809. [Link]

-

Ghorab, M. M., et al. (2024). Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-breast Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Bhol, C. S., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmacology, 912, 174623. [Link]

-

Arul, V., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(11), 1-11. [Link]

-

Fakhfakh, J., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]

-

Ifan, H., et al. (1993). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Journal of Medicinal Chemistry, 36(15), 2177–2186. [Link]

-

Kim, D. H., et al. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649–6653. [Link]

-

Sari, D. C. R., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine, 9(4), 337–345. [Link]

-

Alam, M. A., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

Unknown. (2022). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

-

Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3244. [Link]

-

Asif, M. (2016). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

Gherghel, A. I., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(7), 1279. [Link]

-

Unknown. (2019). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate. [Link]

-

Mukherjee, D., et al. (2014). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]

-

Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

-

Chen, Y. L., et al. (2004). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5589–5597. [Link]

-

Nabi, K. S., et al. (2017). Bioassays for anticancer activities. Methods in Molecular Biology, 1641, 337–346. [Link]

-

Asif, M. (2012). Antimicrobial Activity of Synthesised Novel N10-Alkyl Substituted Acridine-9-one Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 840-844. [Link]

-

de Heuvel, D., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 73. [Link]

-

Kumar, V., et al. (2022). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 15(1), 1-7. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Li, Y., et al. (2023). Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Pharmaceutics, 15(11), 2530. [Link]

-

Unknown. (2022). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. ResearchGate. [Link]

-

Hansa, R. K. C., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690–1697. [Link]

Sources

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journalajrb.com [journalajrb.com]

- 15. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijddr.in [ijddr.in]

- 17. researchgate.net [researchgate.net]

- 18. bbrc.in [bbrc.in]

The Pivotal Role of 4-Chloroaniline: An In-Depth Technical Guide for Industrial and Research Scientists

Abstract

4-Chloroaniline (PCA), a halogenated aromatic amine, stands as a cornerstone intermediate in the chemical industry, underpinning the synthesis of a diverse array of commercially significant products. Its unique chemical reactivity, stemming from the interplay between the amino group and the chlorine substituent on the benzene ring, makes it a versatile building block. This technical guide provides a comprehensive overview of the industrial and research applications of 4-chloroaniline, with a focus on its role in the production of pesticides, pharmaceuticals, and dyes. We delve into the synthetic pathways, reaction mechanisms, and analytical methodologies pertinent to its use, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a self-validating resource, grounding key claims and protocols in authoritative scientific literature.

Introduction: The Chemical Identity and Significance of 4-Chloroaniline

4-Chloroaniline (IUPAC name: 4-chlorobenzenamine) is a pale yellow crystalline solid with the chemical formula C₆H₆ClN. It is one of three isomers of chloroaniline and is characterized by a mild aromatic odor. The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom on the aromatic ring imparts a distinct reactivity profile, making it a valuable precursor in various organic syntheses.

The industrial preparation of 4-chloroaniline is primarily achieved through the reduction of 4-nitrochlorobenzene, which is itself synthesized by the nitration of chlorobenzene. Direct chlorination of aniline is generally avoided as it tends to result in over-chlorination.

Table 1: Physicochemical Properties of 4-Chloroaniline

| Property | Value | Reference(s) |

| CAS Number | 106-47-8 | |

| Molecular Weight | 127.57 g/mol | |

| Melting Point | 72.5 °C | |

| Boiling Point | 232 °C | |

| Density | 1.43 g/cm³ | |

| Water Solubility | 2.6 g/L at 20 °C | |

| pKa (conjugate acid) | 3.982 at 25 °C | |

| LogP (octanol/water) | 1.83 at pH 7.4 |

The toxicological profile of 4-chloroaniline is of significant concern, with evidence suggesting it is a possible human carcinogen. It is toxic by inhalation, ingestion, and skin contact, and can cause methemoglobinemia. Due to its widespread industrial use and potential for environmental release, robust analytical methods for its detection and an understanding of its environmental fate are critical.

Industrial Applications: A Versatile Synthetic Intermediate

The primary industrial utility of 4-chloroaniline lies in its role as a precursor for the synthesis of a wide range of high-value chemical products. Its applications span across the agrochemical, pharmaceutical, and coloration industries.

Agrochemicals: Synthesizing Modern Pesticides

A significant portion of global 4-chloroaniline production is directed towards the synthesis of pesticides, including herbicides and fungicides.

Pyraclostrobin is a widely used strobilurin fungicide that inhibits mitochondrial respiration in fungi. 4-Chloroaniline is a key starting material in its multi-step synthesis.

Workflow for Pyraclostrobin Synthesis:

Caption: Synthesis pathway of Pyraclostrobin from 4-Chloroaniline.

Experimental Protocol: Synthesis of p-Chlorophenylhydrazine hydrochloride from 4-Chloroaniline

-

Diazotization: Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: Prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

The resulting precipitate of p-chlorophenylhydrazine hydrochloride is then filtered, washed with a small amount of cold water, and dried.

Note: This is a representative protocol; industrial processes may vary.

4-Chloroaniline also serves as a precursor for other important pesticides, including:

-

Anilofos: A pre-emergence and early post-emergence herbicide.

-

Monolinuron: A selective herbicide used for weed control in various crops.

Pharmaceuticals: Building Blocks for Drug Synthesis

The pharmaceutical industry utilizes 4-chloroaniline in the synthesis of several active pharmaceutical ingredients (APIs).

Chlorhexidine is a broad-spectrum biguanide antiseptic and disinfectant. Its synthesis involves the reaction of hexamethylene-dicyanoguanidine with 4-chloroaniline hydrochloride.

Reaction Scheme for Chlorhexidine Synthesis:

Caption: Synthesis of Chlorhexidine from 4-Chloroaniline hydrochloride.

Laboratory Scale Synthesis of Chlorhexidine:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hexamethylene-dicyanoguanidine and 4-chloroaniline hydrochloride in a suitable solvent such as glycol ether or n-butanol.

-

Heating: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the crude chlorhexidine product precipitates.

-

Purification: The precipitate is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then recrystallized to obtain pure chlorhexidine.

Dyes and Pigments: The Chemistry of Color

4-Chloroaniline is a key component in the synthesis of various azo dyes and pigments, which are characterized by the presence of one or more azo (-N=N-) groups.

The synthesis of azo dyes from 4-chloroaniline follows a two-step process:

-

Diazotization: The amino group of 4-chloroaniline is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the azo dye.

Example: Synthesis of Pigment Red 184

Pigment Red 184 is a high-performance naphthol AS pigment. While the exact industrial synthesis is proprietary, it is known to be derived from a diazotized chloroaniline derivative coupled with a naphthol AS derivative.

General Protocol for Azo Dye Synthesis (e.g., Para Red from 4-nitroaniline and 2-naphthol):

While not directly using 4-chloroaniline, this protocol for a similar azo dye illustrates the general procedure.

-

Preparation of Diazonium Salt Solution: Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water, and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite.

-

Preparation of Coupling Component Solution: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. The azo dye will precipitate out of the solution.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Research Applications: Beyond Industrial Synthesis

In addition to its large-scale industrial uses, 4-chloroaniline is a valuable tool in various research domains.

Environmental Science and Bioremediation

The environmental persistence and toxicity of 4-chloroaniline have spurred research into its biodegradation pathways and potential for bioremediation. Studies have identified various microorganisms, including bacteria and fungi, that can degrade 4-chloroaniline, often through hydroxylation and ring-cleavage mechanisms. Research in this area aims to develop effective strategies for the cleanup of contaminated sites.

Biodegradation Pathway of 4-Chloroaniline:

Caption: Generalized microbial degradation pathway of 4-Chloroaniline.

Medicinal Chemistry and Drug Discovery

4-Chloroaniline serves as a versatile scaffold for the synthesis of novel bioactive molecules in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities.

-

Schiff Bases: The condensation of 4-chloroaniline with various aldehydes and ketones yields Schiff bases, which have been shown to possess antimicrobial and other biological activities.

-

Enzyme Inhibitors: Derivatives of 4-chloroaniline have been synthesized and evaluated as inhibitors of various enzymes, demonstrating their potential as lead compounds in drug discovery.

Table 2: Examples of 4-Chloroaniline Derivatives with Biological Activity

| Derivative Class | Example Structure | Biological Activity | Reference(s) |

| Schiff Bases | Condensation product with salicylaldehyde | Antibacterial, Antifungal | |

| Sulfonamides | N-substituted 4-chlorobenzenesulfonamides | Enzyme inhibition (e.g., urease, butyrylcholinesterase) | |

| Coumarins | 4-Anilinocoumarin derivatives | Antimicrobial |

Analytical Chemistry and Toxicology

Due to its environmental and health significance, the development of sensitive and reliable analytical methods for the detection and quantification of 4-chloroaniline is an active area of research. These methods are crucial for monitoring its presence in industrial effluents, consumer products, and biological samples.

Workflow for HPLC Analysis of 4-Chloroaniline:

Caption: General workflow for the analysis of 4-Chloroaniline by HPLC.

Protocol: HPLC Determination of 4-Chloroaniline in Pharmaceutical Formulations

This protocol is adapted from a validated method for the simultaneous determination of chlorhexidine and 4-chloroaniline.

-

Chromatographic Conditions:

-

Column: XBridge C18 column (or equivalent).

-

Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer solution (e.g., 32:68 v/v).

-

Flow Rate: 2 mL/min.

-

Detection: UV detection at 239 nm.

-

Column Temperature: 40 °C.

-

-

Standard Preparation: Prepare stock solutions of 4-chloroaniline in a suitable solvent (e.g., a water/acetonitrile mixture). Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Dilute liquid pharmaceutical formulations directly with the mobile phase. For semi-solid formulations like toothpaste, weigh a portion, dissolve it in the mobile phase with sonication and stirring, centrifuge, and filter the supernatant before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of 4-chloroaniline in the samples by comparing the peak area to the calibration curve generated from the standards.

Conclusion and Future Perspectives

4-Chloroaniline remains an indispensable intermediate in the chemical industry, with its applications deeply integrated into the production of essential goods in the agricultural, pharmaceutical, and materials sectors. Its versatility as a synthetic building block ensures its continued importance. However, its toxicological profile necessitates stringent control over its handling, use, and environmental release.

Future research will likely focus on several key areas:

-

Green Chemistry Approaches: The development of more sustainable and environmentally benign synthetic routes to and from 4-chloroaniline, minimizing waste and hazardous byproducts.

-

Novel Applications: The exploration of new applications for 4-chloroaniline derivatives in areas such as materials science, electronics, and catalysis.

-

Advanced Bioremediation Techniques: The genetic engineering of microorganisms for more efficient and complete degradation of 4-chloroaniline in contaminated environments.

-

Mechanistic Toxicology: A deeper understanding of the molecular mechanisms underlying the toxicity and carcinogenicity of 4-chloroaniline to inform risk assessment and develop safer alternatives.

By leveraging the foundational knowledge presented in this guide, researchers and industrial scientists can continue to harness the synthetic potential of 4-chloroaniline while mitigating its associated risks, paving the way for innovation in a responsible and sustainable manner.

References

-

PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

- Cardoso, M. A., et al. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.

- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314.

- Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry, 2(4), 422-428.

-

INCHEM. (2003). 4-Chloroaniline (CICADS 48). Retrieved from [Link]

- Nitoi, I., Oancea, P., & Cristea, I. (2015). Advanced degradation of 4-chloroaniline from water in UV/TiO2/H2O2 system. Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară "Ion Ionescu de la Brad" Iași, Seria Horticultură, 58(1), 108-113.

- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of endodontics, 36(2), 312-314.

- Arora, P. K., & Bae, H. (2014). Biodegradation of 4-chloroaniline by bacteria enriched from soil. Journal of basic microbiology, 54(5), 461-468.

- Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.

-

ResearchGate. (2015). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-Raman spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

- Google Patents. (n.d.). CN102993056A - Preparation method of chlorhexidine compound.

-

PubMed. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. Retrieved from [Link]

-

ResearchGate. (2010). Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography. Retrieved from [Link]

- Carl R

An In-depth Technical Guide to 4-Chloro-N-(cyclopropylmethyl)aniline: A Key Building Block in Modern Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N-(cyclopropylmethyl)aniline, a crucial building block in the synthesis of contemporary pharmaceuticals. The document details its chemical and physical properties, outlines a robust synthetic protocol via reductive amination, and presents a thorough characterization profile. A significant focus is placed on its pivotal role as a key intermediate in the synthesis of the cyclin-dependent kinase (CDK) inhibitor, Roniciclib. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural combination of a chlorinated aniline ring and a cyclopropylmethyl group provides a valuable scaffold for the development of targeted therapeutics. The chlorine atom offers a site for further functionalization and can influence the electronic properties of the aromatic ring, while the cyclopropylmethyl moiety is a well-recognized feature in many bioactive compounds, often contributing to enhanced metabolic stability and target-binding affinity.

This guide will delve into the essential aspects of this compound, from its fundamental characteristics to its practical application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | [Calculated] |

| Molecular Weight | 181.66 g/mol | [Calculated] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly reported; expected to be >200 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from synthetic protocols |

| CAS Number | 1785761-10-5 (for hydrochloride salt) | [1] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-chloroaniline with cyclopropanecarboxaldehyde. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Reaction Scheme

Sources

The Genesis of a Bond: An In-depth Technical Guide to the Discovery and History of N-Alkylaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylanilines represent a cornerstone of modern organic chemistry, finding indispensable applications in pharmaceuticals, dyes, and materials science. This technical guide provides a comprehensive exploration of the discovery and historical evolution of N-alkylaniline synthesis. We delve into the foundational work of August Wilhelm von Hofmann, tracing the development from classical methodologies to the sophisticated catalytic and reductive amination techniques that define the current state-of-the-art. This guide offers not only a historical narrative but also a practical resource, presenting detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of key synthetic strategies. Through this lens, we aim to provide researchers with a deeper understanding of the causality behind experimental choices and to equip them with the knowledge to navigate the synthesis of this vital class of compounds.

The Dawn of an Era: Hofmann's Pioneering Work and the Birth of N-Alkylanilines

The story of N-alkylanilines is intrinsically linked to the discovery and exploration of aniline itself. First isolated in 1826, it was the pioneering work of German chemist August Wilhelm von Hofmann in the mid-19th century that truly unlocked the synthetic potential of this simple aromatic amine.[1][2] In his seminal 1850 publication, "Researches regarding the molecular constitution of the volatile organic bases," Hofmann laid the conceptual groundwork for understanding the relationship between ammonia and organic bases.[3][4] He demonstrated that the hydrogen atoms of ammonia could be successively replaced by organic radicals, a discovery that paved the way for the synthesis of primary, secondary, and tertiary amines.[4] This fundamental insight was the genesis of N-alkylaniline synthesis.

Hofmann's early work involved the reaction of aniline with alkyl halides, a method that, despite its limitations, established the first reliable route to N-alkylanilines.[5] This classical approach, often referred to as direct N-alkylation, involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of an alkyl halide. While conceptually straightforward, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.

Classical Approaches to N-Alkylation: Foundational Yet Flawed

The direct reaction of anilines with alkylating agents like alkyl halides and sulfates dominated the early landscape of N-alkylaniline synthesis. These methods, while historically significant, are often hampered by issues of selectivity and harsh reaction conditions.

Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilicity of the aniline nitrogen to displace a halide from an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Causality Behind Experimental Choices: The choice of solvent and base is critical in this reaction. A polar aprotic solvent is often used to dissolve the reactants and facilitate the SN2 reaction. The base must be strong enough to deprotonate the aniline and prevent the formation of the anilinium salt, which is a poor nucleophile. However, a common pitfall is over-alkylation, leading to the formation of N,N-dialkylanilines and even quaternary ammonium salts.

Experimental Protocol: N-Ethylation of Aniline with Ethyl Iodide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (1.2 eq).

-

Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-ethylaniline from unreacted starting materials and over-alkylation products.

The Hofmann-Martius Rearrangement

Another classical method for the preparation of C-alkylanilines from N-alkylanilines is the Hofmann-Martius rearrangement. This reaction involves the acid-catalyzed rearrangement of an N-alkylaniline to the corresponding ortho- and para-alkylanilines. While not a direct N-alkylation method, it is historically significant in the context of aniline chemistry.

The Rise of Catalysis: A Paradigm Shift in N-Alkylaniline Synthesis

The limitations of classical methods spurred the development of more efficient and selective catalytic approaches. These modern techniques have revolutionized N-alkylaniline synthesis, offering milder reaction conditions, broader substrate scope, and improved atom economy.

Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy

The use of alcohols as alkylating agents represents a significant advancement in green chemistry, as water is the only byproduct.[6][7] This transformation is typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][7][8]

Mechanism: The catalytic cycle involves the following key steps:

-

Oxidation: The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, "borrowing" two hydrogen atoms.

-

Condensation: The in situ generated carbonyl compound condenses with the aniline to form an imine or enamine intermediate.

-

Reduction: The metal hydride complex then reduces the imine or enamine to the N-alkylaniline, returning the "borrowed" hydrogen atoms.

Sources

- 1. researchgate.net [researchgate.net]

- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: N-Alkylation of Anilines via Borrowing Hydrogen Catalysis

Prepared by: Gemini, Senior Application Scientist

A Paradigm Shift in C-N Bond Formation: The Borrowing Hydrogen Methodology

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines that are critical intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods for this conversion often rely on the use of stoichiometric and frequently toxic alkylating agents like alkyl halides, which generate significant salt waste and can lead to over-alkylation.[3] While reductive amination offers an alternative, it requires stoichiometric reducing agents, diminishing the overall atom economy.[3]

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) methodology represents a powerful and sustainable paradigm for C-N bond formation.[3][4] This elegant, one-pot strategy utilizes readily available and inexpensive alcohols as the alkylating agents, with the only byproduct being water.[5][6] The process is catalyzed by a transition metal complex that temporarily "borrows" hydrogen from the alcohol to facilitate the reaction before returning it in the final step.[6] This approach offers immense advantages in terms of atom economy, reduced waste, and the use of benign starting materials, aligning perfectly with the principles of green chemistry.[7]

The Catalytic Cycle: A Mechanistic Deep Dive

The N-alkylation of anilines via the borrowing hydrogen strategy is a tandem process involving three distinct, catalyst-mediated steps.[8] The entire cycle is a closed loop where the catalyst is regenerated, allowing for high efficiency with sub-stoichiometric catalyst loadings.

-

Oxidation (Dehydrogenation): The catalyst first activates the alcohol substrate, abstracting two hydrogen atoms to form a metal-hydride intermediate and releasing a highly reactive aldehyde or ketone in situ.[5]

-

Condensation: The in situ-generated carbonyl compound readily reacts with the aniline (or primary/secondary amine) to form a Schiff base or imine intermediate, releasing one molecule of water.[3]

-

Reduction (Hydrogenation): The metal-hydride species, holding the "borrowed" hydrogen, then reduces the imine intermediate to form the final N-alkylated aniline product. This step regenerates the active catalyst, allowing it to re-enter the cycle.[8]

This cascade process avoids the isolation of the often-unstable aldehyde intermediate and circumvents the need for external hydrogen gas, enhancing the safety and practicality of the procedure.[7]

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount to the success of the N-alkylation reaction. Research has spanned both precious and earth-abundant metals in homogeneous and heterogeneous systems.

Homogeneous Catalysts

Homogeneous catalysts are highly active and selective, often operating under milder conditions.

-

Noble Metals (Ru, Ir, Rh): Ruthenium and Iridium complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, are among the most effective and widely studied catalysts for this transformation.[9] They exhibit high turnover numbers and broad substrate scope.[10]

-

Earth-Abundant Metals (Mn, Fe, Co, Ni): Driven by sustainability and cost-effectiveness, significant progress has been made using first-row transition metals.[3] Manganese pincer complexes, for instance, have been shown to selectively mono-alkylate anilines with a variety of alcohols.[11] Nickel-based systems, both as simple salts with ligands and well-defined complexes, have also emerged as powerful catalysts.[12][13]

Heterogeneous Catalysts

Heterogeneous systems offer crucial advantages in terms of catalyst separation, recyclability, and minimized metal contamination in the final product.

-

Supported Nanoparticles: Nickel nanoparticles supported on materials like alumina (Ni/θ-Al₂O₃) have proven to be reusable and effective for the alkylation of various amines and anilines under additive-free conditions.[14] Heterogeneous copper catalysts have also been employed successfully.[15][16]

-

Metal-Organic Frameworks (MOFs): MOFs provide a unique platform where active metal sites, such as Iridium-phosphine complexes, can be immobilized. These catalysts show high activity, selectivity, and excellent recyclability with no catalyst residue leaching into the product.[17]

-

Single-Atom Catalysts (SACs): The latest frontier involves SACs, such as iron atoms dispersed on N-doped graphene (FeSA@N-G). These systems maximize atom efficiency and have demonstrated record-breaking turnover numbers and frequencies for the N-alkylation of aniline with benzyl alcohol under solvent-free conditions.[7]

Data Presentation: A Comparative Overview

The benchmark reaction of aniline with benzyl alcohol is often used to compare the efficacy of different catalytic systems.

| Catalyst System | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Homogeneous | ||||||

| Mn-PNP Pincer Complex | 1-2 | t-BuOK | 80 | 16-24 | >95 | [11] |

| NiBr₂ / 1,10-phenanthroline | 10-20 | KOt-Bu | 130 | 48-60 | ~85-95 | [3] |

| [Ru(p-cymene)Cl₂]₂ / dppf | 0.5 | K₂CO₃ | 100 | 24 | >95 | [10] |

| Heterogeneous | ||||||

| UiO-66–PPh₂–Ir (MOF) | 1 | K₃PO₄ | 110 | 12 | >99 | [17] |

| Ni/θ-Al₂O₃ | 5 (Ni wt%) | None | 160 | 24 | ~98 | [14] |

| FeSA@N-G (SAC) | 0.097 | None | 150 | 2.5 | >99 | [7] |

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for performing the N-alkylation of anilines.

Protocol 1: Homogeneous N-Alkylation using a Manganese Pincer Catalyst

This protocol is adapted from methodologies developed for earth-abundant metal catalysis and is suitable for selective mono-alkylation.[11]

A. Materials & Equipment

-

Reactants: Aniline (0.5 mmol), Benzyl alcohol (0.75 mmol)

-

Catalyst: Manganese (PNP) Pincer Complex (e.g., [Mn(PNP)(CO)₂Br]) (1-2 mol%)

-

Base: Potassium tert-butoxide (KOt-Bu) (0.55 mmol, 1.1 equiv.)

-

Solvent: Anhydrous Toluene (2 mL)

-

Equipment: Schlenk tube with a magnetic stir bar, argon/nitrogen line, oil bath, magnetic stirrer/hotplate, standard glassware for workup, silica gel for chromatography.

B. Step-by-Step Procedure

-

Preparation: Dry the Schlenk tube under vacuum and heat with a heat gun. Allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove atmospheric moisture, which can quench the base and interfere with the catalyst.

-

Charging Reagents: To the Schlenk tube, add the manganese catalyst (1-2 mol%) and potassium tert-butoxide (0.55 mmol).

-

Adding Solvents and Substrates: Under a flow of argon, add anhydrous toluene (2 mL), followed by aniline (0.5 mmol) and benzyl alcohol (0.75 mmol) via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 5 mL of water.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylaniline.

Protocol 2: Heterogeneous N-Alkylation using an Iridium-MOF Catalyst

This protocol is based on the use of a highly stable and recyclable metal-organic framework catalyst, ideal for ensuring product purity.[17]

A. Materials & Equipment

-

Reactants: Aniline (0.2 mmol, 18 μL), Benzyl alcohol (0.3 mmol, 29 μL)

-

Catalyst: UiO-66–PPh₂–Ir (2-3 mg, ~1 mol%)

-

Base: Potassium phosphate (K₃PO₄) (0.4 mmol)

-

Solvent: Anhydrous Dioxane (1 mL)

-

Equipment: 4 mL screw-cap vial with a magnetic stir bar, argon/nitrogen source, heating block, centrifuge, GC-FID for analysis.

B. Step-by-Step Procedure

-

Preparation: Place the UiO-66–PPh₂–Ir catalyst (~1 mol%) and K₃PO₄ (0.4 mmol) into the reaction vial.

-

Inerting the Vial: Purge the vial with argon or nitrogen for several minutes. Maintaining an inert atmosphere is crucial for catalyst stability and activity.

-

Adding Reagents: Under an argon atmosphere, add anhydrous dioxane (1 mL), followed by aniline (0.2 mmol) and benzyl alcohol (0.3 mmol) via micropipette.[17]

-

Reaction Execution: Tightly seal the vial with a Teflon-lined cap. Place the vial in a preheated heating block at 110 °C and stir for 12 hours.[17]

-

Catalyst Separation: After the reaction, cool the vial to room temperature. The solid heterogeneous catalyst can be separated from the reaction mixture by centrifugation.[17]

-

Analysis: Decant the supernatant (the product solution). For quantitative analysis, an internal standard (e.g., mesitylene, 0.2 mmol) can be added, and the conversion and yield can be determined by GC-FID.[17]

-

Purification and Catalyst Recycling: The product solution can be concentrated and purified via column chromatography as described in Protocol 1. The recovered solid catalyst can be washed with solvent (e.g., dioxane), dried under vacuum, and reused for subsequent reactions. A "hot filtration test" can be performed by removing the catalyst mid-reaction to confirm its heterogeneous nature; the reaction should cease upon catalyst removal.[17]

Field Insights & Troubleshooting

-

Low Conversion: This can be due to catalyst deactivation or insufficient reaction time/temperature. Ensure all reagents and solvents are anhydrous and the system is properly inerted. Consider increasing the temperature or catalyst loading if the issue persists.

-

Formation of Side Products: Over-alkylation to form tertiary amines can occur, especially with highly reactive catalysts or an excess of alcohol. Using the aniline as the limiting reagent can help favor mono-alkylation.[11] Aldol condensation of the intermediate aldehyde is another possible side reaction, though typically minimal.

-

Catalyst Heterogeneity: For heterogeneous catalysts, perform leaching tests (like hot filtration) to confirm that the catalysis is not occurring due to dissolved metal species.[17]

-

Substrate Scope: While the reaction is robust, anilines with strong electron-withdrawing groups may react more slowly. Sterically hindered alcohols or anilines may also require more forcing conditions. Halide functional groups are generally well-tolerated, providing a handle for further synthetic elaboration.[5]

Conclusion

The N-alkylation of anilines using the borrowing hydrogen methodology is a sophisticated and highly efficient synthetic tool. Its adherence to the principles of green chemistry, combined with a broad substrate scope and operational simplicity, makes it a superior alternative to classical methods. The ongoing development of robust, recyclable, and cost-effective catalysts based on earth-abundant metals continues to expand the industrial and pharmaceutical applicability of this powerful transformation.[18][19]

References

- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts.

- Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Royal Society of Chemistry Publishing.

- Borrowing Hydrogen for Organic Synthesis.

- ChemInform Abstract: N-Alkylation of Amines Through Hydrogen Borrowing over a Heterogeneous Cu Catalyst.

- N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods.

- Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy.

- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Organic Chemistry Portal.

- Borrowing Hydrogen Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst.

- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.

- Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.

- Borrowing Hydrogen for Organic Synthesis.

- N‐Alkylation of aniline with various alcohols catalyzed by 2.[a].

- Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts.

- Hydrogen auto-transfer. Wikipedia.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

- Sustainable pathways to bio-based amines via the 'hydrogen borrowing' str

- Efficient nickel-catalysed N-alkylation of amines with alcohols. Royal Society of Chemistry Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]

- 4. Hydrogen auto-transfer - Wikipedia [en.wikipedia.org]

- 5. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]

- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Choosing a Catalyst for Selective N-Alkylation of Anilines: A Mechanistic and Practical Approach

An Application Guide for Researchers

Abstract

The selective N-alkylation of anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Achieving high selectivity for mono-N-alkylation while preventing C-alkylation and overalkylation remains a significant synthetic challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic strategies to address this challenge. We delve into the mechanistic principles behind catalyst selection, focusing on the highly efficient "Borrowing Hydrogen" methodology. Detailed protocols for both precious metal and earth-abundant metal catalyst systems are provided, alongside a decision-making framework to aid in catalyst selection for specific applications.

The Synthetic Challenge: Achieving Selectivity in Aniline Alkylation

N-alkylated anilines are ubiquitous structural motifs in a vast array of commercially important molecules. The direct alkylation of the N-H bond in anilines, however, is fraught with challenges. Traditional methods often rely on stoichiometric alkyl halides, which suffer from poor atom economy and the co-production of salt waste.[1] More critically, the primary product, a secondary amine, is often more nucleophilic than the starting aniline, leading to facile overalkylation and the formation of undesired tertiary amines. A further complication is competitive C-alkylation of the electron-rich aromatic ring, particularly under acidic conditions or at high temperatures.[2]

Catalysis offers the most elegant solution to these selectivity issues. A well-chosen catalyst can operate under milder conditions, favor the desired mono-N-alkylation pathway, and utilize more sustainable alkylating agents, such as alcohols, which generate water as the sole byproduct.[3][4]

The "Borrowing Hydrogen" Principle: A Dominant Strategy

A major paradigm shift in N-alkylation has been the widespread adoption of the "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" mechanism, primarily using alcohols as alkylating agents.[4][5] This strategy avoids the use of pre-activated electrophiles and is exceptionally atom-economical. The catalytic cycle, elegantly bypassing the selectivity pitfalls of classical methods, proceeds through three key stages.

The causality of this process is rooted in the temporary and reversible oxidation of a stable, unreactive alcohol into a highly reactive carbonyl intermediate in situ.

-

Oxidation: The metal catalyst transiently "borrows" two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone.

-

Condensation & Dehydration: The aniline undergoes a rapid and reversible condensation reaction with the in situ-generated carbonyl compound to form an imine (or Schiff base) intermediate, releasing a molecule of water.

-

Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst.

This mechanism's inherent elegance is that the highly reactive aldehyde is never present in high concentration, minimizing side reactions. Furthermore, the reduction step is highly specific for the C=N bond of the imine intermediate.

Figure 1: The Borrowing Hydrogen Catalytic Cycle.

Catalyst Selection: A Practical Decision Framework

Choosing the right catalyst requires balancing factors of reactivity, selectivity, cost, and substrate scope. Transition metals from Groups 8-11 are particularly effective, with both precious and earth-abundant options demonstrating high efficacy.

Figure 2: Catalyst Selection Decision Tree.

Precious Metal Catalysts (Ru, Ir, Pd)

Ruthenium, Iridium, and Palladium complexes are the most extensively studied and reliable catalysts for BH N-alkylation.[6] They generally exhibit high turnover numbers (TONs) and broad functional group tolerance, making them the preferred choice for complex molecule synthesis where reliability is paramount.

-

Expertise: These catalysts are often highly active due to their ability to readily cycle between different oxidation states, facilitating both the alcohol dehydrogenation and imine reduction steps. Iridium complexes, in particular, are known for their high stability and efficiency in these transformations.[7]

-

Trustworthiness: Well-defined molecular complexes, such as those with pincer ligands, offer high reproducibility.[5] Heterogeneous versions like Palladium on Carbon (Pd/C) are also robust and can be recycled, though they may require higher temperatures.[8]

Earth-Abundant Metal Catalysts (Ni, Co, Fe, Mn, Cu)

Driven by cost and sustainability, significant research has focused on developing catalysts based on first-row transition metals.[4] These systems offer a greener and more economical alternative to their precious metal counterparts.

-

Expertise: While sometimes requiring higher catalyst loadings or temperatures, modern systems based on Nickel,[4] Cobalt,[3][9] and Manganese[5] have shown remarkable activity that is competitive with precious metals. The choice of ligand is often critical to stabilize the active species and prevent catalyst decomposition.

-

Trustworthiness: The preparation of these catalysts can be remarkably simple. For example, highly active nickel catalysts can be generated in situ from common precursors like Ni(COD)₂ and a base, offering a practical and low-cost entry point.[4] Copper-based catalysts have also been used effectively for this transformation.[1][10]

Heterogeneous Catalysts (Zeolites, MOFs)

For large-scale industrial applications, catalyst recovery and reuse are critical. Heterogeneous catalysts provide a straightforward solution.

-

Expertise: Zeolites offer shape selectivity, where the pore structure can physically hinder the formation of bulky C-alkylated or di-alkylated products, thus favoring the desired mono-N-alkylated aniline.[2] Metal-Organic Frameworks (MOFs) can be designed to support single-site metal centers, combining the high activity of homogeneous catalysts with the recyclability of heterogeneous systems.[3][7]

-

Trustworthiness: The primary advantage is simplified purification; the catalyst can be removed by simple filtration. This is a significant process advantage, eliminating the need for chromatographic separation of the product from a soluble catalyst.